

2-Phenoxyphenylacetonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenoxyphenylacetonitrile**

Cat. No.: **B1360290**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **2-Phenoxyphenylacetonitrile**

Introduction

2-Phenoxyphenylacetonitrile, also known as 2-phenoxybenzyl cyanide, is an organic compound with the chemical formula C₁₄H₁₁NO.[1] It belongs to the class of nitriles and ethers. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Phenoxyphenylacetonitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Property	Value	Reference
CAS Number	25562-98-5	[1] [2]
Molecular Formula	C14H11NO	[1] [3]
Molecular Weight	209.24 g/mol	[3]
Exact Mass	209.084063974 g/mol	[3]
IUPAC Name	(2-phenoxyphenyl)acetonitrile	
Synonyms	2-Phenoxybenzyl cyanide, Benzeneacetonitrile, 2- phenoxy-	[2]
XLogP3	3.4	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	33 Å ²	[3]
Heavy Atom Count	16	[4]

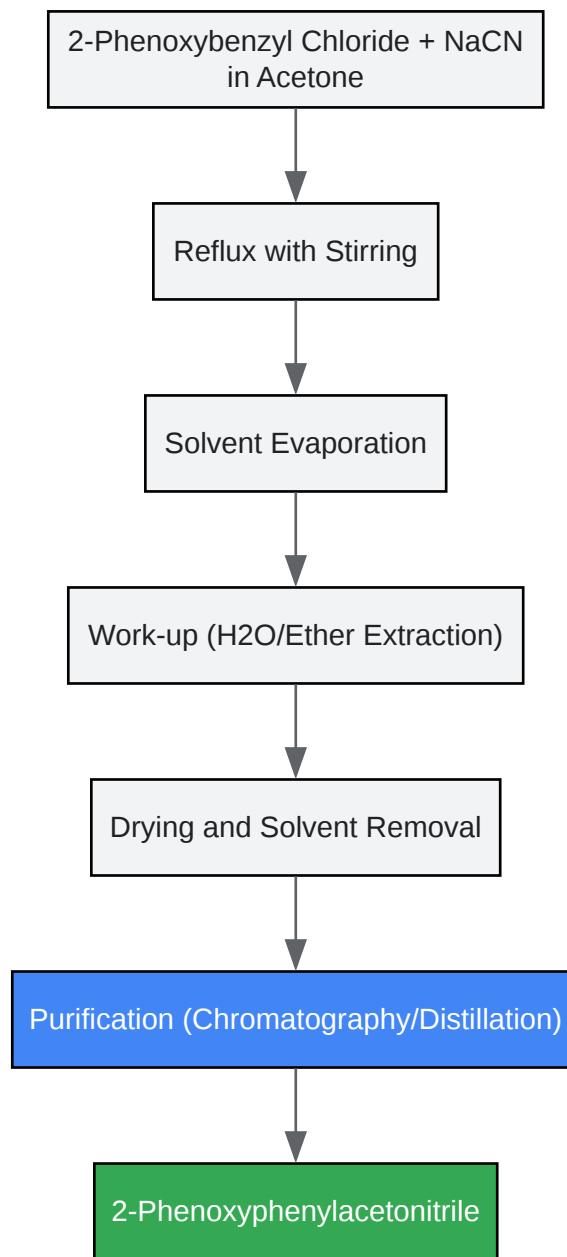
Synthesis and Purification

A common synthetic route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following is a plausible experimental protocol for the synthesis of **2-Phenoxyphenylacetonitrile**.

Experimental Protocol: Synthesis of 2-Phenoxyphenylacetonitrile

This protocol is based on general methods for the synthesis of benzyl cyanides.[\[5\]](#)

Materials:

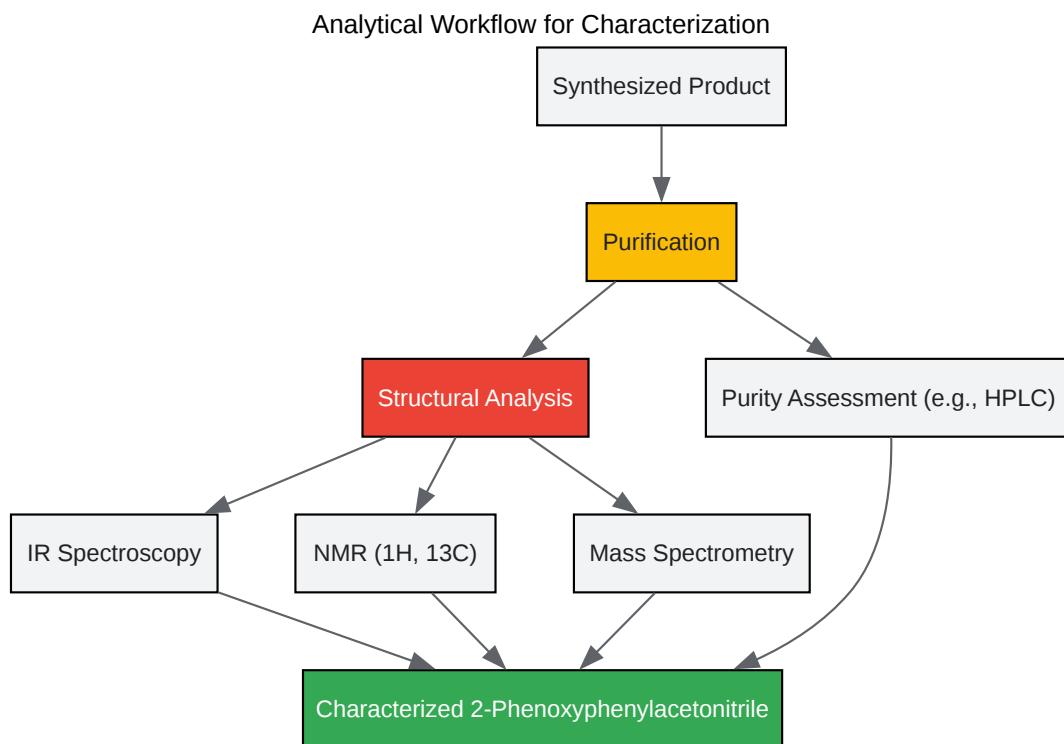

- 2-Phenoxybenzyl chloride (or bromide)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)

- Anhydrous acetone or Dimethylformamide (DMF)
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxybenzyl chloride in anhydrous acetone.
- Add a stoichiometric equivalent of finely powdered sodium cyanide to the solution.
- The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated to yield the crude **2-Phenoxyphenylacetonitrile**.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthetic Workflow for 2-Phenoxyphenylacetonitrile


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Phenoxyphenylacetonitrile**.

Spectroscopic Characterization

The structural elucidation of **2-Phenoxyphenylacetonitrile** is typically achieved through a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around $2240\text{-}2260\text{ cm}^{-1}$ characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm^{-1} , and C=C stretching vibrations for the aromatic rings will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region. The C-O-C stretching of the ether linkage will likely be observed in the $1000\text{-}1300\text{ cm}^{-1}$ range.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would display signals for the aromatic protons in the range of $\delta 6.8\text{-}7.5\text{ ppm}$. The benzylic methylene protons ($-\text{CH}_2\text{CN}$) would likely appear as a singlet around $\delta 3.7\text{-}4.0\text{ ppm}$.
 - ^{13}C NMR: The carbon NMR spectrum would show a signal for the nitrile carbon around $117\text{-}120\text{ ppm}$. The benzylic methylene carbon would be expected around $20\text{-}30\text{ ppm}$. The aromatic carbons would resonate in the $\delta 110\text{-}160\text{ ppm}$ region.
- Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M^+) at $\text{m/z} = 209$, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the cyanide group and cleavage of the ether bond.

[Click to download full resolution via product page](#)

Caption: General workflow for analytical characterization.

Safety and Handling

2-Phenoxyphenylacetonitrile should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Disposal should be in accordance with local, state, and federal regulations.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenoxyphenylacetonitrile [webbook.nist.gov]
- 2. 2-Phenoxyphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [2-Phenoxyphenylacetonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360290#2-phenoxyphenylacetonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com